molecular formula C19H13ClO3S B2590096 6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-08-5

6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2590096
CAS No.: 690214-08-5
M. Wt: 356.82
InChI Key: PRMGLWVIPJXUSM-XBXARRHUSA-N
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Description

6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chloro group at the 6th position, a methylsulfanyl group attached to a phenyl ring, and a prop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 6-chloro-2H-chromen-2-one and 4-(methylsulfanyl)benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The chloro group at the 6th position can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino or thio derivatives

Scientific Research Applications

6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-[(2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
  • 6-chloro-3-[(2E)-3-[4-(methoxy)phenyl]prop-2-enoyl]-2H-chromen-2-one

Uniqueness

6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO3S/c1-24-15-6-2-12(3-7-15)4-8-17(21)16-11-13-10-14(20)5-9-18(13)23-19(16)22/h2-11H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMGLWVIPJXUSM-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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